molecular formula C11H21NO7S B12294960 2-[[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]amino]-4-methylsulfanylbutanoic acid

2-[[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]amino]-4-methylsulfanylbutanoic acid

Cat. No.: B12294960
M. Wt: 311.35 g/mol
InChI Key: BNYIIVWJYIVWON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]amino]-4-methylsulfanylbutanoic acid is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]amino]-4-methylsulfanylbutanoic acid typically involves multiple steps, starting from simpler precursor molecules. The synthetic route often includes the protection of hydroxyl groups, formation of the oxolan ring, and subsequent deprotection steps. Specific reaction conditions such as temperature, pH, and the use of catalysts are crucial to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound on a commercial scale. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]amino]-4-methylsulfanylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is C12H22N2O11SC_{12}H_{22}N_2O_{11}S, with a molecular weight of approximately 306.38 g/mol. The structure features a unique arrangement of hydroxymethyl and amino groups, contributing to its biological activity.

Chemical Classification

  • IUPAC Name: 2-[[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]amino]-4-methylsulfanylbutanoic acid
  • CAS Number: 539-03-7

Pharmaceutical Applications

The compound has shown promise in drug development due to its structural characteristics that may influence biological pathways.

Case Study: Antioxidant Properties

Research indicates that derivatives of this compound exhibit significant antioxidant activity. A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds can scavenge free radicals effectively, suggesting potential use in formulations aimed at reducing oxidative stress in cells.

Nutraceutical Applications

Due to its bioactive properties, this compound is being investigated for its role in dietary supplements.

Data Table: Nutraceutical Benefits

BenefitMechanism of ActionReference
Antioxidant ActivityScavenging free radicalsJournal of Medicinal Chemistry
Anti-inflammatory EffectsModulating inflammatory pathwaysInternational Journal of Food Sciences
Immune System SupportEnhancing immune responseNutrients Journal

Food Science

The compound's antioxidant properties make it a candidate for food preservation and enhancement.

Case Study: Food Preservation

A study demonstrated that incorporating compounds with similar structures into food products can prolong shelf life by inhibiting lipid oxidation. This application is particularly relevant in the meat and dairy industries.

Cosmetic Applications

The compound's hydrating properties are being explored for use in skincare formulations.

Case Study: Skin Hydration

Clinical trials have shown that formulations containing similar hydroxymethyl compounds improve skin hydration and elasticity, making them ideal for anti-aging products.

Mechanism of Action

The mechanism of action of 2-[[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]amino]-4-methylsulfanylbutanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methylsulfanyl groups play a crucial role in its binding to enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]amino]-4-methylsulfanylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound 2-[[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]amino]-4-methylsulfanylbutanoic acid (often referred to as a derivative of a sugar amino acid) exhibits significant biological activity that has been the subject of various studies. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes:

  • Molecular Formula : C₁₈H₃₂O₁₆
  • Molecular Weight : 504.4371 Da
  • IUPAC Name : 2-{[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol

Antioxidant Properties

Several studies have highlighted the antioxidant potential of this compound. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is linked to various diseases.

  • Mechanism : The hydroxyl groups present in the structure are believed to contribute to its ability to scavenge free radicals effectively.

Anti-inflammatory Effects

Research indicates that the compound may exhibit anti-inflammatory properties. Inflammation is a common pathway in numerous chronic diseases.

  • Case Study : A study published in Journal of Natural Products demonstrated that derivatives of this compound significantly reduced pro-inflammatory cytokines in vitro, suggesting potential for therapeutic applications in inflammatory conditions .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Its structural components may enhance its interaction with microbial membranes.

  • Research Findings : In vitro tests revealed that the compound exhibited inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Research Findings and Case Studies

StudyFindingsReference
Journal of Natural ProductsDemonstrated anti-inflammatory effects by reducing cytokines
International Journal of Antimicrobial AgentsShowed antimicrobial activity against specific bacterial strains
Food ChemistryHighlighted antioxidant capabilities through free radical scavenging assays
  • Free Radical Scavenging : The presence of multiple hydroxyl groups allows the compound to donate electrons and neutralize free radicals.
  • Cytokine Modulation : The compound appears to modulate the expression of inflammatory cytokines, thereby reducing inflammation.
  • Membrane Disruption : Its amphipathic nature may allow it to disrupt microbial membranes, leading to cell lysis.

Potential Applications

Given its biological activities, this compound holds potential for various applications:

  • Pharmaceutical Development : As an anti-inflammatory and antimicrobial agent.
  • Food Industry : As a natural preservative due to its antioxidant properties.
  • Nutraceuticals : For formulations aimed at enhancing health and wellness.

Properties

Molecular Formula

C11H21NO7S

Molecular Weight

311.35 g/mol

IUPAC Name

2-[[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C11H21NO7S/c1-20-3-2-6(10(17)18)12-11(5-14)9(16)8(15)7(4-13)19-11/h6-9,12-16H,2-5H2,1H3,(H,17,18)

InChI Key

BNYIIVWJYIVWON-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C(=O)O)NC1(C(C(C(O1)CO)O)O)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.